
Tetrahydro-4H-pyran-4-on-oxim
Übersicht
Beschreibung
Tetrahydro-4H-pyran-4-one oxime is an organic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . It is a derivative of tetrahydro-4H-pyran-4-one, featuring an oxime functional group. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4H-pyran-4-one oxime is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Wirkmechanismus
Mode of Action
It is known to participate in various condensation reactions for the preparation of dipeptides and spiroimidazolones . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
Tetrahydro-4H-pyran-4-one oxime is involved in various biochemical pathways due to its participation in different condensation reactions . .
Pharmacokinetics
The compound has a predicted boiling point of 240.22°C at 760 mmHg and a predicted density of 1.24 g/cm³ . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Biochemische Analyse
Biochemical Properties
Tetrahydro-4H-pyran-4-one oxime plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its reactivity towards nucleophiles and electrophiles, which allows it to participate in acylation, alkylation, and condensation reactions. The oxime group in tetrahydro-4H-pyran-4-one oxime can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, tetrahydro-4H-pyran-4-one oxime has been reported to exhibit antimicrobial and insecticidal properties, indicating its potential interactions with microbial proteins and enzymes involved in metabolic pathways .
Cellular Effects
The effects of tetrahydro-4H-pyran-4-one oxime on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, tetrahydro-4H-pyran-4-one oxime can affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Furthermore, its interaction with cell membrane proteins and receptors can alter signal transduction pathways, impacting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, tetrahydro-4H-pyran-4-one oxime exerts its effects through various binding interactions with biomolecules. The oxime group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, tetrahydro-4H-pyran-4-one oxime can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions contribute to the compound’s ability to modulate biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrahydro-4H-pyran-4-one oxime can change over time due to factors such as stability and degradation. This compound is generally stable under normal conditions but can degrade when exposed to heat, light, or oxidizing agents. Long-term studies have shown that tetrahydro-4H-pyran-4-one oxime can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of tetrahydro-4H-pyran-4-one oxime vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as antimicrobial activity and modulation of metabolic pathways. At high doses, tetrahydro-4H-pyran-4-one oxime can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
Tetrahydro-4H-pyran-4-one oxime is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. This compound can undergo enzymatic transformations, leading to the formation of metabolites that participate in various biochemical processes. The presence of the oxime group allows tetrahydro-4H-pyran-4-one oxime to act as a substrate or inhibitor for enzymes involved in oxidation-reduction reactions, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, tetrahydro-4H-pyran-4-one oxime is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity. Tetrahydro-4H-pyran-4-one oxime can be actively transported across cell membranes, and its distribution within tissues can be modulated by factors such as pH and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of tetrahydro-4H-pyran-4-one oxime plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, tetrahydro-4H-pyran-4-one oxime may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of tetrahydro-4H-pyran-4-one oxime is essential for elucidating its mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tetrahydro-4H-pyran-4-one oxime typically involves the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C. The resulting oxime is then purified through recrystallization .
Industrial Production Methods
Industrial production of tetrahydro-4H-pyran-4-one oxime follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified using techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4H-pyran-4-one oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can be oxidized to form nitrile oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Oxidation: Hydrogen peroxide in the presence of a catalyst at elevated temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base at reflux conditions.
Major Products Formed
Reduction: Tetrahydro-4H-pyran-4-one amine.
Oxidation: Tetrahydro-4H-pyran-4-one nitrile oxide.
Substitution: Various substituted tetrahydro-4H-pyran-4-one derivatives.
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-4H-pyran-4-one oxime can be compared with similar compounds such as tetrahydro-4H-thiopyran-4-one and tetrahydro-4H-pyran-4-one.
Tetrahydro-4H-thiopyran-4-one: This compound contains a sulfur atom in place of the oxygen atom in tetrahydro-4H-pyran-4-one.
Tetrahydro-4H-pyran-4-one: The parent compound without the oxime group.
The uniqueness of tetrahydro-4H-pyran-4-one oxime lies in its oxime functional group, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-(oxan-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGGWRHZQTITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486041 | |
| Record name | tetrahydro-4H-pyran-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61128-73-2 | |
| Record name | tetrahydro-4H-pyran-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



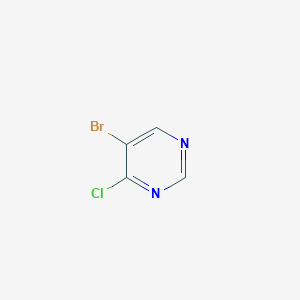
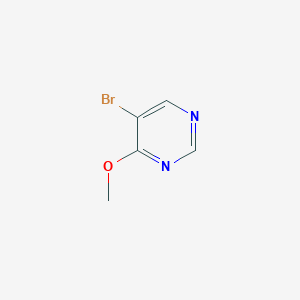
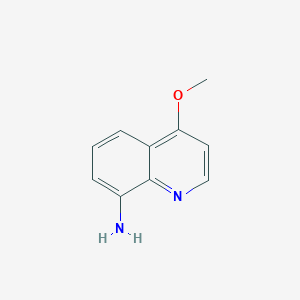
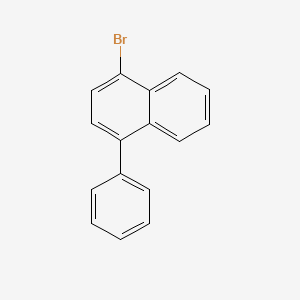

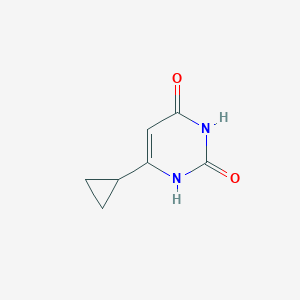
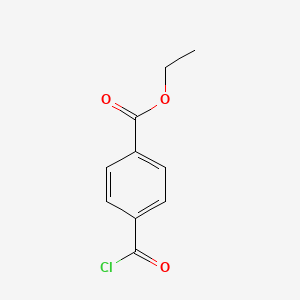
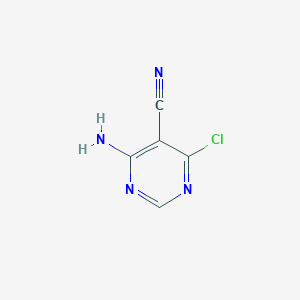

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
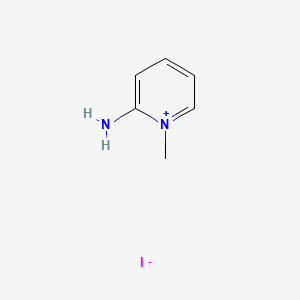
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
